4-(Vinylsulfonyl)benzyl acetate
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Overview
Description
4-(Vinylsulfonyl)benzyl acetate is an organic compound that features both a vinyl sulfone group and a benzyl acetate moiety
Mechanism of Action
Target of Action
The primary targets of 4-(Vinylsulfonyl)benzyl acetate are cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of key biological pathways .
Mode of Action
This compound interacts with its targets through a covalent bond formation . The compound inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Pharmacokinetics
The compound’s reactivity suggests that it may have a strong binding affinity, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cysteine proteases . This inhibition can disrupt normal protein degradation and regulation, potentially leading to various biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity with its targets . Additionally, the presence of other compounds, such as glutathione, can lead to undesired side reactions .
Biochemical Analysis
Biochemical Properties
It is known that vinyl sulfone-based compounds, such as 4-(Vinylsulfonyl)benzyl acetate, can participate in covalently reversible reactions with thiols . This suggests that this compound may interact with enzymes, proteins, and other biomolecules containing thiol groups .
Cellular Effects
Vinyl sulfone-based compounds are known to be potent irreversible inhibitors of cysteine proteases . This suggests that this compound may influence cell function by interacting with cysteine proteases and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that vinyl sulfone-based compounds can inactivate their target enzymes by the addition of the cysteinate residue of the active site at the double bond . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Vinylsulfonyl)benzyl acetate can be achieved through several methods. One common approach involves the reaction of benzyl acetate with a vinyl sulfone precursor under suitable conditions. For instance, the reaction of benzyl isothiocyanate with (phenylsulfonyl)-acetonitrile in the presence of potassium hydroxide and methyl iodide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of homogeneous catalysis and eco-friendly catalysts is often preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Vinylsulfonyl)benzyl acetate undergoes various chemical reactions, including:
Oxidation: The vinyl sulfone group can be oxidized to form sulfonic acids.
Reduction: Reduction of the vinyl sulfone group can yield sulfides.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Scientific Research Applications
4-(Vinylsulfonyl)benzyl acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Vinyl sulfone: A simpler analog that lacks the benzyl acetate moiety.
Benzyl acetate: A related compound that lacks the vinyl sulfone group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-ethenylsulfonylphenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-16(13,14)11-6-4-10(5-7-11)8-15-9(2)12/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDZERVLNMVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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